

Validating analytical methods for N,2,6-trimethylcyclohexan-1-amine hydrochloride

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Compound of Interest

Compound Name:	<i>N,2,6-trimethylcyclohexan-1-amine hydrochloride</i>
CAS No.:	1269152-63-7
Cat. No.:	B1523734

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An Objective Comparison of Validated Analytical Methods for the Quantification of **N,2,6-trimethylcyclohexan-1-amine hydrochloride**

Introduction

N,2,6-trimethylcyclohexan-1-amine hydrochloride is an aliphatic amine compound whose purity and concentration are critical for its application in research and chemical synthesis. Ensuring the quality of such active pharmaceutical ingredients (APIs) and intermediates necessitates robust, reliable, and validated analytical methods. The process of analytical method validation provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity in the pharmaceutical industry.[1][2]

This guide offers an in-depth comparison of three distinct analytical techniques for the analysis of **N,2,6-trimethylcyclohexan-1-amine hydrochloride**: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. The discussion is framed within the context of global regulatory standards, primarily

drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4] The objective is not to declare a single "best" method, but to empower researchers and drug development professionals to select the most appropriate technique based on their specific analytical needs, considering factors such as specificity, sensitivity, and sample throughput.

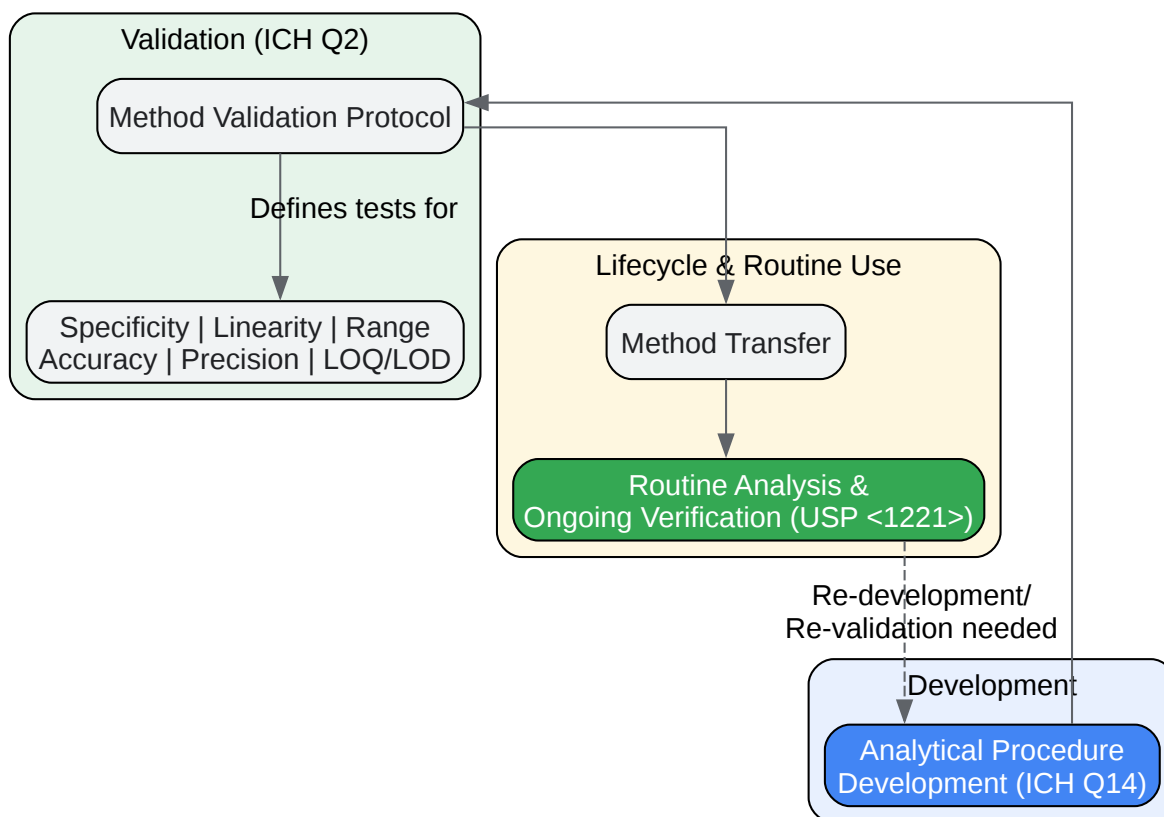
Pillar 1: The Regulatory Framework for Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This ensures that every measurement is reliable, reproducible, and fit for purpose.[5][6] The core performance characteristics, as defined by the ICH, are fundamental to this process.[3][5]

Key Validation Parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
- **Accuracy:** The closeness of test results obtained by the method to the true value.[5] It is often expressed as percent recovery.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:

- Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]
- Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][9]
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]



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Caption: Analytical Method Lifecycle.

Pillar 2: Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method. **N,2,6-trimethylcyclohexan-1-amine hydrochloride**, being a simple aliphatic amine salt, presents unique challenges, most notably the lack of a strong UV chromophore for straightforward HPLC analysis.

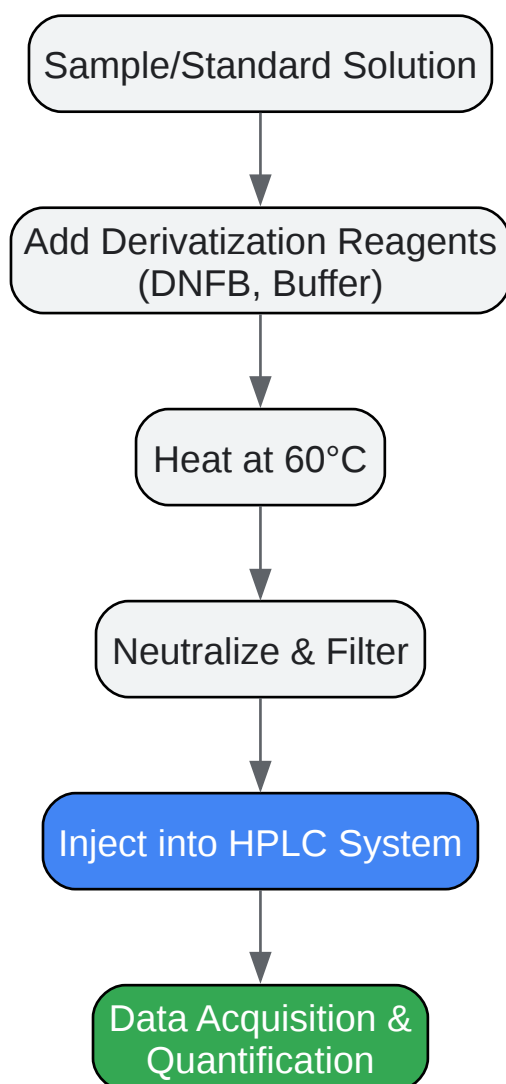
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

HPLC is the cornerstone of pharmaceutical analysis for its high resolution and sensitivity. However, aliphatic amines like our target compound do not possess a chromophore, making them "invisible" to standard UV detectors. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing tag to the amine. 2,4-Dinitrofluorobenzene (DNFB) is a classic derivatizing agent for this purpose.

Causality Behind Experimental Choices:

- **Derivatization:** DNFB reacts with the primary amine group to form a DNP-amine derivative that is highly chromophoric, allowing for sensitive UV detection.
- **Reversed-Phase C18 Column:** The non-polar DNP-derivative is well-retained on a C18 stationary phase, providing excellent separation from potential impurities.
- **Gradient Elution:** A gradient of acetonitrile and water allows for efficient elution of the analyte while ensuring that any late-eluting impurities are cleared from the column.
- **Standard Preparation (100 µg/mL):**
 - Accurately weigh 10 mg of **N,2,6-trimethylcyclohexan-1-amine hydrochloride** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
- **Derivatization Procedure:**
 - To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of 1 M sodium bicarbonate solution and 2.0 mL of a 5 mg/mL solution of DNFB in acetonitrile.
 - Cap the vial and heat at 60°C for 30 minutes.
 - Cool to room temperature and add 1.0 mL of 1 M HCl to neutralize.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 360 nm
 - Injection Volume: 10 μ L



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Caption: HPLC Derivatization Workflow.

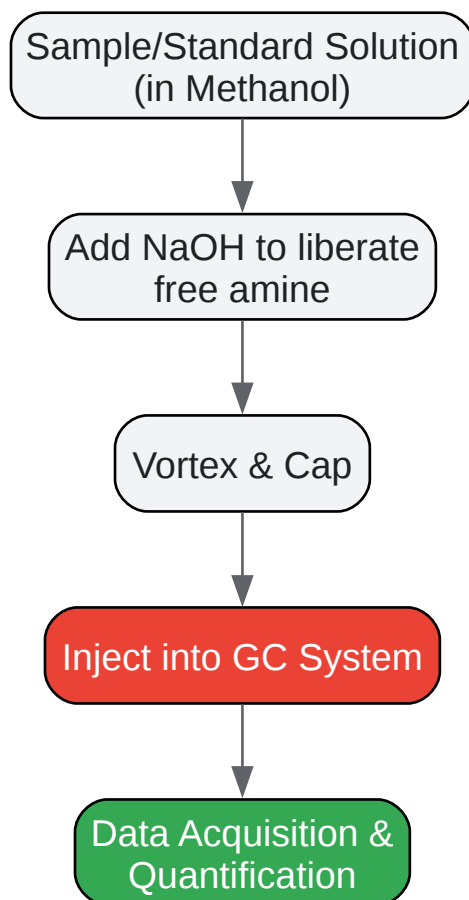
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[10] The free base form of N,2,6-trimethylcyclohexan-1-amine is sufficiently volatile for GC analysis. This method avoids the need for derivatization but requires careful deactivation of the GC system to prevent peak tailing caused by the active amine group.[11]

Causality Behind Experimental Choices:

- **Sample Preparation:** The hydrochloride salt is non-volatile. Therefore, the sample is basified with sodium hydroxide to liberate the free, volatile amine for injection.
- **DB-5 Column:** A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for separating a wide range of compounds, including amines.
- **Flame Ionization Detector (FID):** The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for quantification.
- **Deactivated Inlet Liner:** Using a base-deactivated inlet liner is critical to minimize analyte adsorption and ensure symmetric peak shapes.^[11]
- **Standard Preparation (1000 µg/mL):**
 - Accurately weigh 25 mg of **N,2,6-trimethylcyclohexan-1-amine hydrochloride** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with methanol.
- **Sample Preparation:**
 - To 1.0 mL of the standard or sample solution in a GC vial, add 100 µL of 1 M sodium hydroxide in methanol.
 - Cap the vial immediately and vortex for 30 seconds.
- **Chromatographic Conditions:**
 - **Column:** DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
 - **Injector Temperature:** 250°C (with base-deactivated liner).
 - **Detector Temperature:** 280°C.
 - **Oven Program:** Start at 80°C, hold for 1 minute, ramp to 220°C at 20°C/min, hold for 5 minutes.

- Injection Volume: 1 μ L (Split ratio 20:1).



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Caption: Gas Chromatography Workflow.

Method 3: Non-Aqueous Potentiometric Titration

Titrimetry is a classic, absolute analytical technique that offers high precision and accuracy without the need for a reference standard of the same compound for calibration (the titrant is the standard).[12] For an amine hydrochloride, a non-aqueous acid-base titration is ideal. The sample is dissolved in a non-aqueous solvent, and the amine is titrated with a strong acid like perchloric acid.

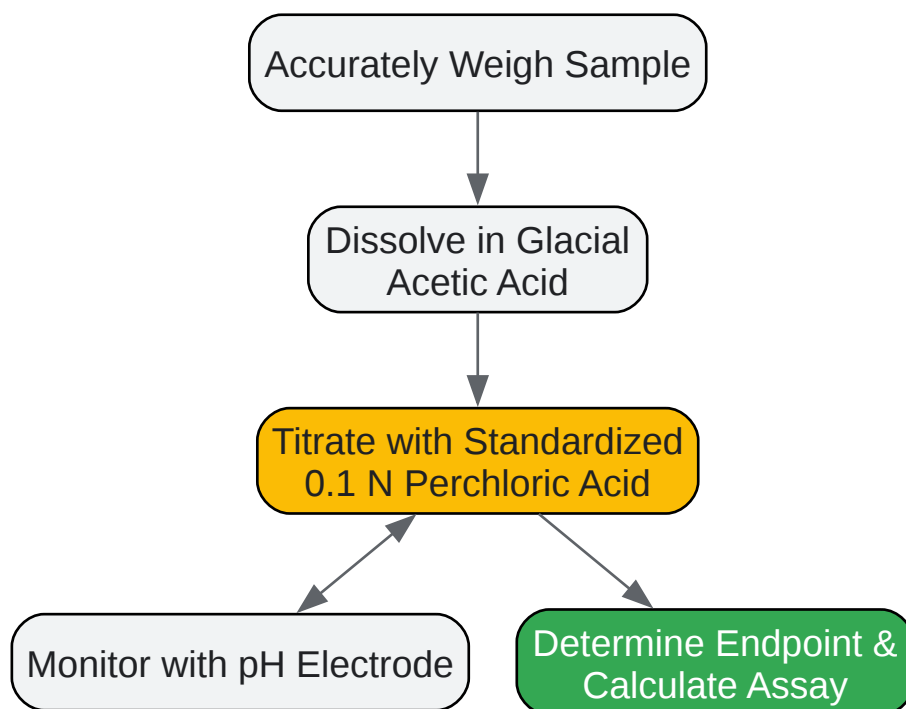
Causality Behind Experimental Choices:

- Non-Aqueous Solvent: Glacial acetic acid is used as the solvent. It is sufficiently polar to dissolve the amine hydrochloride but does not interfere with the acid-base reaction, allowing

for a sharp titration endpoint.

- Perchloric Acid Titrant: Perchloric acid is a very strong acid in a non-aqueous medium, ensuring a complete and stoichiometric reaction with the relatively weak base (the amine).
- Potentiometric Endpoint Detection: A pH electrode is used to monitor the change in potential as the titrant is added. This provides a more objective and precise determination of the equivalence point compared to a colorimetric indicator.
- Titrant Preparation (0.1 N Perchloric Acid):
 - Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate (KHP).
- Sample Preparation:
 - Accurately weigh approximately 150 mg of **N,2,6-trimethylcyclohexan-1-amine hydrochloride** into a 100 mL beaker.
 - Dissolve in 50 mL of glacial acetic acid.
- Titration Procedure:
 - Immerse a calibrated combination pH electrode into the sample solution.
 - Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) and the volume of titrant added.
 - Continue the titration past the equivalence point.
 - Determine the endpoint by calculating the point of maximum inflection from the first or second derivative of the titration curve.
- Calculation:
 - $\% \text{ Assay} = (V * N * MW * 100) / W$
 - Where:

- V = Volume of titrant at equivalence point (L)
- N = Normality of perchloric acid titrant
- MW = Molecular weight of the analyte (177.71 g/mol)
- W = Weight of the sample (mg)



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Caption: Potentiometric Titration Workflow.

Pillar 3: Data Presentation and Method Comparison

The following table summarizes the hypothetical (but typical) validation data for the three analytical methods. This data provides a quantitative basis for comparing their performance characteristics.

Table 1: Summary of Validation Performance Data

Validation Parameter	HPLC-UV (Derivatized)	GC-FID	Potentiometric Titration
Specificity	High (Separates impurities)	High (For volatile impurities)	Low (Titrates all bases)
Linearity (R ²)	> 0.999	> 0.999	N/A
Range (% of Target)	80 - 120%	80 - 120%	50 - 150%
Accuracy (% Recovery)	99.2 - 100.8%	98.5 - 101.5%	99.8 - 100.2%
Precision (Repeatability, %RSD)	≤ 0.8%	≤ 1.0%	≤ 0.2%
Precision (Intermediate, %RSD)	≤ 1.2%	≤ 1.5%	≤ 0.3%
LOD	~0.1 µg/mL	~0.5 µg/mL	N/A
LOQ	~0.3 µg/mL	~1.5 µg/mL	N/A
Sample Throughput	Moderate	High	Low

Discussion and Recommendations

Each method presents a unique profile of advantages and disadvantages, making them suitable for different analytical objectives.

- HPLC-UV (Post-Derivatization) is the most versatile method. Its high specificity makes it the preferred choice for stability-indicating assays and for the quantification of impurities. The ability to separate the parent compound from degradation products is a significant advantage that the other methods lack.^[13] While the sample preparation is more complex due to the derivatization step, modern autosamplers can automate this process, mitigating the impact on throughput.
- GC-FID offers the highest sample throughput and is an excellent choice for routine quality control (QC) testing where the impurity profile is already well-characterized. It is a robust and reliable method for assay determination. However, its primary limitation is that it can only

analyze volatile impurities, and non-volatile degradation products or salts would not be detected.

- Non-Aqueous Potentiometric Titration is unparalleled in its precision and accuracy for the assay of the bulk drug substance. As an absolute method, it is often considered a reference or "gold standard" technique for determining the purity of a substance. Its major drawback is its complete lack of specificity; it will titrate any basic substance present in the sample, leading to a positive bias if basic impurities are present. Therefore, it is best used as an orthogonal method to confirm the assay value obtained by a chromatographic technique or for the analysis of a highly pure bulk substance.

Conclusion

The validation of analytical methods is a critical exercise in ensuring drug quality and regulatory compliance. For **N,2,6-trimethylcyclohexan-1-amine hydrochloride**, no single method is universally superior. A pragmatic approach involves leveraging the strengths of each technique based on the analytical need. The highly specific HPLC method is essential for impurity profiling and stability studies. The high-throughput GC method is ideal for routine release testing. Finally, the high-precision titrimetric method serves as an invaluable orthogonal tool for reference value determination. By understanding the causality behind the experimental design and the performance characteristics of each validated method, scientists can confidently select the most appropriate tool to ensure the integrity of their results.

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